chemical structure of 2-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid
chemical structure of 2-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid
An In-depth Technical Guide to 2-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid
Molecular Structure and Physicochemical Properties
2-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid is a derivative of benzimidazole, characterized by an isopropyl group at the 2-position of the benzimidazole ring and a propionic acid moiety attached to one of the nitrogen atoms of the imidazole ring.
1.1. Chemical Structure
The core of the molecule is a benzimidazole system, which consists of a fusion of benzene and imidazole rings. The isopropyl group, -CH(CH₃)₂, is attached to the carbon atom between the two nitrogen atoms of the imidazole ring. The propionic acid group, -CH(CH₃)COOH, is attached to one of the nitrogen atoms, leading to the IUPAC name: 2-(2-Isopropyl-1H-benzimidazol-1-yl)propanoic acid.
1.2. Physicochemical Properties (Predicted)
Based on the structure and data from analogous compounds, the following physicochemical properties are predicted:
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₆N₂O₂ |
| Molecular Weight | 232.28 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water |
| pKa | Estimated around 4-5 for the carboxylic acid group |
Diagram of the Chemical Structure:
Caption: Proposed synthesis workflow for 2-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid.
Experimental Protocols
3.1. Synthesis of 2-Isopropyl-1H-benzimidazole
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A mixture of o-phenylenediamine (10.8 g, 0.1 mol) and isobutyric acid (9.7 g, 0.11 mol) is heated at 140-150 °C for 4-6 hours in the presence of 4N HCl (50 mL).
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The reaction mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate.
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The precipitated solid is filtered, washed with cold water, and dried.
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The crude product is recrystallized from an ethanol-water mixture to afford pure 2-isopropyl-1H-benzimidazole.
3.2. Synthesis of 2-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid
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To a solution of 2-isopropyl-1H-benzimidazole (1.60 g, 10 mmol) in anhydrous DMF (30 mL), add sodium hydride (0.26 g, 11 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.
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Stir the mixture for 30 minutes at room temperature, then add ethyl 2-bromopropionate (1.99 g, 11 mmol) dropwise.
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The reaction mixture is stirred at room temperature for 12-16 hours.
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The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude ester.
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The crude ethyl 2-(2-isopropyl-benzoimidazol-1-yl)-propionate is dissolved in a mixture of ethanol (20 mL) and 2N NaOH (20 mL) and refluxed for 2-4 hours.
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The ethanol is removed under reduced pressure, and the aqueous solution is acidified with 2N HCl to pH 4-5.
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The precipitated solid is filtered, washed with water, and dried to yield 2-(2-isopropyl-benzoimidazol-1-yl)-propionic acid.
Spectroscopic Data (Predicted)
While experimental data for the title compound is not readily available, the following spectroscopic characteristics can be predicted based on its structure and data from similar benzimidazole derivatives. [1] 4.1. ¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | -COOH |
| ~7.6-7.2 | m | 4H | Aromatic C-H |
| ~5.0 | q | 1H | -CH(CH₃)COOH |
| ~3.2 | septet | 1H | -CH(CH₃)₂ |
| ~1.6 | d | 3H | -CH(CH₃)COOH |
| ~1.3 | d | 6H | -CH(CH₃)₂ |
4.2. ¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | -COOH |
| ~155 | C2 (imidazole) |
| ~143, 135 | Aromatic C (imidazole fusion) |
| ~122, 115 | Aromatic C-H |
| ~55 | -CH(CH₃)COOH |
| ~28 | -CH(CH₃)₂ |
| ~21 | -CH(CH₃)₂ |
| ~18 | -CH(CH₃)COOH |
4.3. Infrared (IR) Spectroscopy (KBr, cm⁻¹)
| Frequency (cm⁻¹) | Vibrational Mode |
| 3400-2500 (broad) | O-H stretching (carboxylic acid) |
| ~3050 | Aromatic C-H stretching |
| ~2970 | Aliphatic C-H stretching |
| ~1710 | C=O stretching (carboxylic acid) |
| ~1620, 1450 | C=C and C=N stretching (aromatic and imidazole rings) |
4.4. Mass Spectrometry (ESI-MS)
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Predicted [M+H]⁺: m/z 233.13
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Predicted [M-H]⁻: m/z 231.11
Potential Applications in Drug Development
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The title compound, as a member of this class, holds potential for investigation in various therapeutic areas. The propionic acid moiety may enhance its pharmacokinetic properties, such as solubility and bioavailability.
Conclusion
This technical guide provides a comprehensive theoretical and practical framework for the synthesis and characterization of 2-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid. The proposed synthetic route is based on established chemical principles and offers a viable path for researchers to obtain this compound for further investigation. The predicted spectroscopic data serves as a valuable reference for its characterization. Given the pharmacological importance of the benzimidazole scaffold, this molecule represents a promising candidate for future drug discovery and development efforts.
References
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PubChem. (n.d.). 2-Isopropyl-1H-benzoimidazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
